![molecular formula C16H22N4O3 B2395320 7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-08-4](/img/structure/B2395320.png)
7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as A-438079, is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective antagonist of P2X7 receptors, which are involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases.
Scientific Research Applications
Environmental Impact and Remediation
Synthetic Phenolic Antioxidants and Environmental Concerns : Research has highlighted the environmental occurrence, fate, and potential toxicity of synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and its derivatives. These compounds are used to prevent oxidative degradation in various products, leading to their presence in indoor dust, air particulates, and water bodies. Notably, SPAs and their transformation products have been detected in human tissues and fluids, raising concerns about their potential health impacts. Toxicity studies suggest some SPAs may induce hepatic toxicity and endocrine disruption. Future research directions include investigating novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Biodegradation and Bioremediation of Fuel Additives : The biodegradation of methyl tert-butyl ether (MTBE), a common fuel additive, has been extensively studied. MTBE's degradation under aerobic and anaerobic conditions involves intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA). Various microorganisms can utilize MTBE as a carbon and energy source, highlighting potential bioremediation strategies. However, the presence of co-contaminants can affect MTBE's biodegradation rates. Advances in MTBE biodegradation research point towards the feasibility of bioremediation methods, including the enhancement of in situ biodegradation through oxygenation and microbial augmentation (Fiorenza & Rifai, 2003).
Analytical and Synthetic Applications
Development of Analytical Methods : The advancement of high-performance thin-layer chromatography (HPTLC) for the determination of specific compounds, such as linagliptin, an inhibitor of the enzyme dipeptidylpeptidase 4 (DPP4), demonstrates the ongoing development of analytical techniques. These methods are crucial for the quality control of pharmaceuticals and for conducting stability-indicating studies, showcasing the importance of precise analytical tools in the development and monitoring of therapeutic agents (Rode & Tajne, 2021).
Chemical Decomposition Processes : Studies on the decomposition of MTBE by adding hydrogen in a cold plasma reactor shed light on innovative approaches to mitigate environmental pollution caused by fuel additives. The research demonstrates that radio frequency (RF) plasma reactors can effectively decompose MTBE into less harmful products, providing a novel method for the treatment of MTBE-contaminated environments (Hsieh et al., 2011).
properties
IUPAC Name |
7-tert-butyl-4-methyl-2-(2-methylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-9(2)7-20-13(21)11-12(18(6)15(20)22)17-14-19(11)8-10(23-14)16(3,4)5/h8-9H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOWRVKBNXXSLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2395237.png)
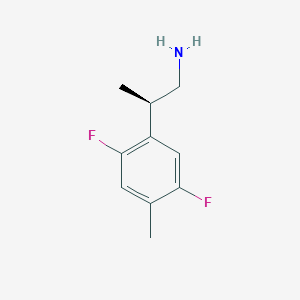
![N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395240.png)
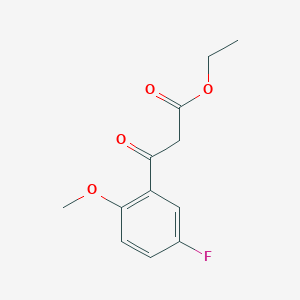
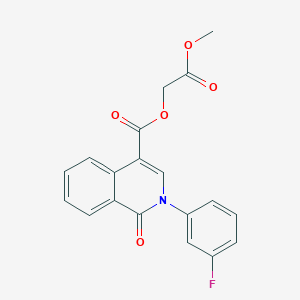
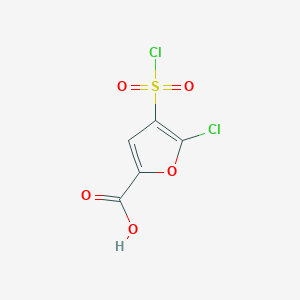
![Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2395247.png)
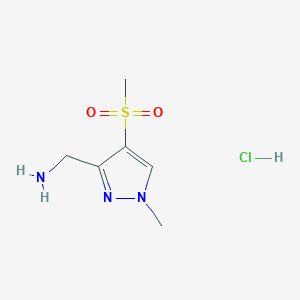
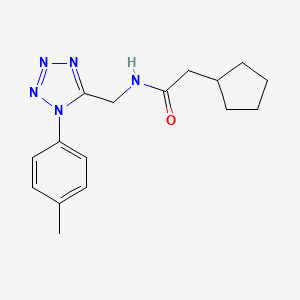
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2395251.png)


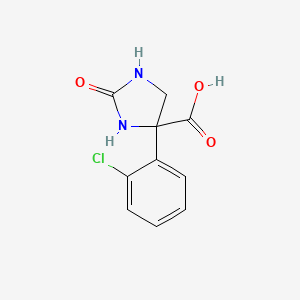
![N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2395257.png)